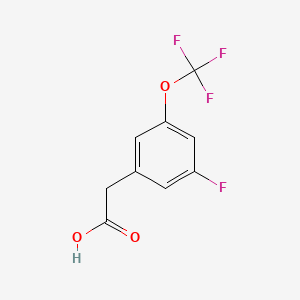

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Description

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUVGYUDBIAFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid molecular weight

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, a fluorinated building block of significant interest to professionals in pharmaceutical research, medicinal chemistry, and drug development. We will delve into its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, offering field-proven insights into its utility.

Core Physicochemical Properties

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid belongs to a class of substituted phenylacetic acids. The introduction of both a fluorine atom and a trifluoromethoxy group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold in the design of novel therapeutic agents. The trifluoromethoxy (-OCF₃) group, in particular, is often used as a bioisostere for other groups, offering a unique combination of steric and electronic features.

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 238.14 g/mol | [1] |

| Molecular Formula | C₉H₆F₄O₃ | [1] |

| CAS Number | 1352999-94-0 | [1] |

| IUPAC Name | 2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | [1] |

Chemical Structure:

Figure 1. 2D structure of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

Synthesis and Mechanistic Insights

The synthesis of fluorinated phenylacetic acids often involves multi-step processes. While specific literature for the direct synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is not publicly detailed, a plausible and robust synthetic strategy can be extrapolated from established methods for analogous compounds, such as the synthesis of 2,4,5-trifluorophenylacetic acid.[2][3] A common approach involves the reaction of a substituted fluorobenzene with an appropriate C2 synthon, followed by hydrolysis.

One logical pathway begins with 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene as the starting material. This can undergo a metal-catalyzed cross-coupling reaction (e.g., Sonogashira or Heck coupling) to introduce a two-carbon chain, which is then oxidized and hydrolyzed to the desired carboxylic acid. An alternative, and often more direct, route is the Willgerodt-Kindler reaction or a multi-step conversion involving a Grignard reagent.

Below is a proposed high-level workflow for the synthesis.

Caption: Proposed synthetic workflow for 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

Causality in Experimental Choices:

-

Starting Material : 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is chosen due to the reactivity of the bromine atom in forming organometallic intermediates or participating in cross-coupling reactions, while the fluoro and trifluoromethoxy groups remain stable.

-

Grignard Formation : The formation of a Grignard reagent is a classic and effective method for creating a carbon-carbon bond by transforming the aryl halide into a potent nucleophile.

-

Oxidation : A strong oxidizing agent is necessary to convert the newly introduced alkyl side-chain into a carboxylic acid. The choice of agent depends on the stability of the other functional groups on the ring.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, a suite of analytical techniques must be employed. This self-validating system confirms the product's integrity at multiple levels.

Primary Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹H NMR will confirm the presence of the aromatic and methylene protons, while ¹⁹F NMR is crucial for verifying the fluorine environments of both the single fluorine atom and the trifluoromethoxy group.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A well-developed HPLC method can separate the final product from any starting materials, intermediates, or by-products.[4]

Caption: Quality control workflow for final product validation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for assessing the purity of the final compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. Acetonitrile is a common organic modifier providing good separation efficiency.[4]

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

Start at 30% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B over 1 minute.

-

Equilibrate at 30% B for 4 minutes.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

-

Applications in Research and Drug Development

The true value of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid lies in its role as a versatile building block. The strategic placement of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance key drug properties.

-

Improved Metabolic Stability : The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also highly resistant to metabolic degradation.

-

Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

-

Modulation of pKa : The electron-withdrawing nature of the substituents can alter the acidity of the carboxylic acid group, which can be tuned to optimize binding interactions with a biological target.

-

Bioisosterism : The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or isopropyl group, offering a different electronic and conformational profile while maintaining similar steric bulk.

This compound is an ideal starting point for the synthesis of more complex molecules, including:

-

Active Pharmaceutical Ingredients (APIs) : It can be incorporated into lead compounds for various therapeutic areas. For example, related fluorinated phenylacetic acids are precursors to anti-diabetic drugs like sitagliptin.[6]

-

Agrochemicals : The unique properties imparted by fluorine are also highly valuable in the development of novel herbicides and pesticides.[5]

-

Probes for Chemical Biology : Derivatives can be synthesized to serve as molecular probes to study biological pathways. Studies on aryl acetamide triazolopyridazines have shown that fluorine substitution plays a remarkable role in their activity against Cryptosporidium.[7]

Safe Handling and Storage

GHS Hazard Information (Inferred):

Recommended Precautions:

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a valuable and specialized chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Understanding its synthesis, analytical profile, and potential applications is key to leveraging its full potential in the research and development of next-generation therapeutics and other advanced materials.

References

-

Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved February 3, 2026, from [Link]

- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]

-

SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved February 3, 2026, from [Link]

-

Lead Sciences. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved February 3, 2026, from [Link]

- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved February 3, 2026, from [Link]

- Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

Sources

- 1. 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid | C9H6F4O3 | CID 66523550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 4. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. ossila.com [ossila.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity and characterization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Technical Whitepaper: Purity and Characterization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

Executive Summary

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0) is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates targeting G-protein coupled receptors (GPCRs) and metabolic enzymes. Its unique substitution pattern—combining an electron-withdrawing fluorine atom with a lipophilic trifluoromethoxy group—presents specific challenges in purification and characterization.

This guide outlines a robust, self-validating analytical workflow for establishing the identity and purity of this compound. It moves beyond generic protocols to address the specific physicochemical behavior of poly-fluorinated phenylacetic acids, providing a definitive roadmap for researchers and QC scientists.

Chemical Identity and Physicochemical Profile

Before establishing analytical methods, the compound's fundamental properties must be defined to predict chromatographic behavior and solubility.

| Property | Specification |

| Chemical Name | 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid |

| CAS Number | 1352999-94-0 |

| Molecular Formula | |

| Molecular Weight | 238.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.8 – 4.2 (Carboxylic acid) |

| LogP (Predicted) | ~2.5 (Highly lipophilic due to -OCF |

| Solubility | Soluble in MeOH, DMSO, CH |

Synthesis-Driven Impurity Profiling

To validate purity, one must understand the genesis of potential impurities. The industrial synthesis of this compound typically proceeds via the hydrolysis of the corresponding phenylacetonitrile.

Primary Synthetic Pathway:

-

Precursor: 3-Fluoro-5-(trifluoromethoxy)benzyl bromide.

-

Cyanation: Reaction with NaCN to form 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1352999-52-0).

-

Hydrolysis: Acidic or basic hydrolysis to yield the target phenylacetic acid.

Critical Impurity Matrix:

-

Impurity A (Precursor): Unreacted Phenylacetonitrile. Detection: GC-MS or HPLC (distinct UV).

-

Impurity B (Intermediate): Primary Amide (Partial hydrolysis product). Detection: LC-MS ([M+H]+ 238).

-

Impurity C (Degradant): Benzyl Alcohol derivative (Hydrolysis of starting bromide).

-

Impurity D (Regioisomers): 2-Fluoro or 4-Fluoro isomers (carry-over from aniline starting materials). Detection:

F NMR.

Analytical Strategy & Protocols

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve fluorinated regioisomers. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase is recommended for superior selectivity via

Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in non-ionized form, improving peak shape).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-2 min: 10% B (Equilibration)

-

2-15 min: 10%

90% B (Linear Gradient) -

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

-

Column Temp: 30°C.

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4), preventing peak tailing. The Phenyl-Hexyl stationary phase interacts with the electron-deficient fluorinated ring, providing better resolution of impurities than standard alkyl chains.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion: [M-H]

= 237.1 m/z. -

Rationale: Carboxylic acids ionize poorly in positive mode but form stable carboxylate anions in negative mode.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural authentication, particularly for distinguishing the -OCF

-

Solvent: DMSO-

or CDCl -

H NMR: Look for the characteristic methylene singlet (-CH

-

F NMR (Crucial):

-

Signal 1 (-OCF

): Singlet around -

Signal 2 (Ar-F): Multiplet around

-110 to -115 ppm. -

Integration: The ratio must be exactly 3:1. Any deviation suggests defluorination or impurities.

-

Characterization Workflow (Visualization)

The following diagram illustrates the logical decision tree for releasing a batch of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

Figure 1: Analytical decision matrix for the qualification of fluorinated phenylacetic acid derivatives.

Storage and Stability

-

Hygroscopicity: Fluorinated acids can be slightly hygroscopic. Store in a desiccator.

-

Temperature: Store at 2-8°C to prevent slow decarboxylation or esterification if trace alcohol vapors are present.

-

Container: Amber glass vials with PTFE-lined caps to prevent leaching of plasticizers, which can interfere with LC-MS analysis.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66523550, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. Retrieved from [Link]

-

Accela ChemBio. (2023). Product Safety and Data Sheet: 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0).[2] Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for F NMR shifts).

- Google Patents. (2022). WO2022241287A2 - Modulators of g-protein coupled receptors. (Cites synthesis and use of CAS 1352999-94-0).

Sources

Biological activity of trifluoromethoxy-substituted compounds

The Trifluoromethoxy Motif: Physicochemical Tuning and Biological Impact[1][2][3][4]

Executive Summary: The "Super-Methoxy" Effect

In modern medicinal chemistry, the trifluoromethoxy group (

This guide analyzes the biological activity of

The Orthogonal Conformation: A Stereoelectronic Driver

Unlike the methoxy group (

The Mechanism of Twist

The

-

Steric Bulk: The Van der Waals radius of Fluorine (

) is significantly larger than Hydrogen ( -

Anomeric Hyperconjugation: A stabilizing interaction occurs between the oxygen lone pair (

) and the antibonding orbital of the C-F bond (

Biological Implication: This twist changes the 3D topology of the drug, often improving selectivity by filling hydrophobic pockets that planar analogs cannot access.

Figure 1: Stereoelectronic comparison showing the planar preference of methoxy groups versus the orthogonal twist of trifluoromethoxy groups driven by hyperconjugation.

Physicochemical Profiling: ADME Optimization

The biological success of

Lipophilicity and Permeability

The

| Substituent | Hansch | Electronic Effect ( | Biological Impact |

| 0.00 | 0.00 | Baseline | |

| -0.02 | -0.27 | Electron Donor, Metabolic Liability | |

| +0.88 | +0.54 | Lipophilic, EWG | |

| +1.04 | +0.35 | Super-Lipophilic, Moderate EWG | |

| +1.44 | +0.50 | Ultra-Lipophilic (often too high) |

Key Insight: The

Metabolic Stability (The Fluorine Shield)

The

-

The

Solution: The

Figure 2: Mechanistic pathway illustrating how the trifluoromethoxy group blocks the oxidative O-dealkylation pathway common to methoxy groups.

Case Studies in Drug Development

Riluzole (Rilutek): CNS Penetration

Riluzole is the standard of care for Amyotrophic Lateral Sclerosis (ALS).

-

Role of

: The group is located at the 6-position of the benzothiazole ring. -

Mechanism: It provides the necessary lipophilicity (

) to penetrate the CNS. Without this group, the polar 2-aminobenzothiazole core would have poor BBB permeability. The group also prevents rapid ring oxidation, allowing for a twice-daily dosing regimen.

Pretomanid: Antitubercular Stability

Pretomanid is a nitroimidazooxazine used for multi-drug-resistant tuberculosis.

-

Role of

: It is attached to the benzylic ether side chain. -

Mechanism: This position is prone to oxidative metabolism. The

group acts as a metabolic blocker while simultaneously increasing the lipophilicity required to penetrate the waxy, lipid-rich cell wall of Mycobacterium tuberculosis.

Experimental Protocols

To validate the biological advantages of

Protocol A: High-Throughput Lipophilicity ( ) Determination

Standard shake-flask methods are slow. Use Chromatographic Hydrophobicity Index (CHI) for rapid screening.

-

System: HPLC with a C18 reverse-phase column.

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate (pH 7.4).

-

B: Acetonitrile.

-

-

Calibration: Run a set of 5 standards with known

values (e.g., Theophylline, Toluene, Triphenylene). -

Method: Run a fast gradient (0% to 100% B in 5 mins). Measure the Retention Time (

). -

Calculation: Convert

to CHI using the calibration curve.-

Formula:

-

-

Validation: The

analog should show a

Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Validates the resistance to P450 oxidation.

-

Preparation: Incubate test compound (

) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion.

-

Calculation: Plot

vs. time. The slope is -

Success Criteria: An

analog is considered successful if

Synthetic Accessibility (Brief)

While this guide focuses on biology, accessing these compounds is the first step. Traditional methods (using

-

Reagents: Silver Trifluoromethoxide (

) or Togni-type reagents. -

Condition: Photoredox catalysis (e.g., using

) allows for the late-stage installation of

Figure 3: Modern photoredox workflow for introducing the trifluoromethoxy group under mild conditions.

References

-

Hansch, C., & Leo, A. (1979).[5] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

and -

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Togni, A. (2012). Reagents for the Direct Trifluoromethylation of Organic Compounds.[6][7] Chemical Reviews, 112(7), 3579-3615. (Context for synthetic accessibility).

-

FDA Drug Database. (2023). Labels for Riluzole and Pretomanid.[6][8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Safety and Handling of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

[1][2]

Document Control:

-

Version: 1.0

-

Scope: Laboratory Scale to Process Development

-

Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Part 1: Executive Summary & Chemical Context[2]

In the landscape of modern drug discovery, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid represents a high-value "magic bullet" intermediate.[1][2] The simultaneous incorporation of a fluorine atom and a trifluoromethoxy (-OCF₃) group onto the phenylacetic acid scaffold serves a dual purpose: it modulates metabolic stability (blocking P450 oxidation sites) and significantly enhances lipophilicity without altering the steric profile as drastically as a tert-butyl group.[1][2]

However, the handling of this compound requires a nuance beyond standard organic acids.[3] The electron-withdrawing nature of the substituents increases the acidity of the carboxylic tail, while the fluorinated motifs introduce specific thermal decomposition hazards (HF generation) and static charge issues during physical manipulation.[1][2] This guide synthesizes the safety protocols required to handle this compound with the rigor demanded by pharmaceutical R&D.

Part 2: Physicochemical Profile & Hazard Identification[4]

Chemical Identity[1][2][5]

-

Chemical Name: 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid[1][2]

-

Functional Class: Fluorinated Phenylacetic Acid Derivative[2]

-

Molecular Formula: C₉H₆F₄O₃[2]

-

Molecular Weight: ~238.14 g/mol [2]

Critical Properties Table

| Property | Value (Estimated/Analog) | Operational Implication |

| Physical State | Crystalline Solid (White to Off-white) | Potential for dust generation; inhalation hazard.[1][2] |

| pKa | ~3.8 - 4.0 | Slightly more acidic than phenylacetic acid (pKa 4.[1][2]3) due to -F/-OCF₃ induction.[1][2] |

| Lipophilicity (LogP) | ~2.5 - 3.0 | High membrane permeability; rapid skin absorption potential.[1][2] |

| Melting Point | 60°C - 80°C (Typical for class) | Low melting point; avoid friction/grinding which may induce melting/clumping.[1][2] |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility; aqueous washes require pH adjustment.[1][2] |

GHS Hazard Classification

While specific toxicological data for this isomer may be limited, "read-across" logic from structural analogs (e.g., 4-(trifluoromethoxy)phenylacetic acid) mandates the following classification:

Part 3: Operational Handling Protocols

Engineering Controls

The primary risk during the pre-reaction phase is dust exposure . Fluorinated compounds often exhibit high static electricity, causing the powder to "fly" or adhere to gloves and spatulas.

-

Primary Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood (face velocity > 0.5 m/s).[2]

-

Static Mitigation: Use an ionizing bar or anti-static gun if the powder proves intractable. Use plastic or PTFE-coated spatulas ; avoid metal spatulas which can generate spark discharge in dry environments (though ignition risk is low, static shock can cause spillage).[1][2]

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Rationale |

| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for fine acidic dusts that can bypass side-shields.[1][2] |

| Skin | Nitrile Gloves (Double gloving recommended) | The lipophilic -OCF₃ group enhances skin permeation.[1][2] Double gloving provides a breakthrough buffer.[2] |

| Respiratory | N95 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup.[1][2] |

| Body | Lab Coat (Cotton/Poly) | Standard protection.[1][2] Tyvek sleeves recommended for scale-up (>100g).[1][2] |

Experimental Workflow: Synthesis & Coupling

The carboxylic acid moiety is typically engaged in amide coupling or esterification.

Protocol: Safe Activation with Coupling Reagents (e.g., HATU/EDC) [1][2]

-

Dissolution: Dissolve the acid in DMF or DCM before adding the base (DIPEA/TEA).[2] The acid is relatively stable, but the deprotonated carboxylate is more nucleophilic.

-

Exotherm Control: The electron-deficient ring makes the acid slightly more reactive.[2] Add coupling reagents at 0°C to control exotherms, especially on scales >10g.[2]

-

Quenching: When quenching reactions, avoid strong mineral acids if possible; use saturated NH₄Cl or citric acid.[2] Why? Strong mineral acids at high temperatures can theoretically degrade the -OCF₃ group over time, releasing fluoride ions, though this is rare under standard workup conditions.[1][2]

Part 4: Visualization of Safety Logic

Diagram 1: Structural Hazard Analysis

This diagram breaks down the molecule by functional group to explain the specific safety risks associated with each part.

Caption: Functional group decomposition linking chemical structure to specific safety protocols.

Diagram 2: Emergency Response Logic

A decision tree for handling spills or exposure, prioritizing the specific risks of fluorinated acids.

Caption: Decision matrix for spills and exposure. Note the nuance regarding Calcium Gluconate usage.

Part 5: Storage, Stability, and Waste[1]

Storage Conditions

-

Temperature: Ambient (15-25°C). Refrigeration is acceptable but ensure the container is warmed to room temperature before opening to prevent condensation (hydrolysis risk is low, but moisture causes clumping).[1][2]

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if storing for >6 months.[1][2] The -OCF₃ group is stable, but the acetic acid tail can decarboxylate under extreme oxidative stress or microbial growth conditions.[1][2]

Waste Disposal (Critical)

Do not mix with general organic waste if thermal incineration is not equipped for fluorines. [1][2]

-

Segregation: Label clearly as "Halogenated Organic Acid" .

-

Incineration: Must be incinerated in a facility with a scrubber system capable of capturing Hydrogen Fluoride (HF).[2] Burning fluorinated compounds in standard boilers can corrode stacks and release toxic plumes.

-

Aqueous Waste: If the compound enters aqueous waste (e.g., from extraction), ensure the pH is adjusted to neutral (7-8) before disposal to prevent acid-catalyzed degradation in the holding tank.[1][2]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(Trifluoromethoxy)phenylacetic acid (Analogous Structure Safety Data). Retrieved from [Link][1][2]

-

Wang, J., et al. (2014). The effects of trifluoromethoxy group on the properties of drug molecules. Chemical Reviews.[2] (General reference for -OCF3 metabolic stability and lipophilicity handling).

-

ECHA (European Chemicals Agency). C&L Inventory: Phenylacetic acid derivatives. Retrieved from [Link][1][2]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-ビス(トリフルオロメチル)フェニル酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Synthesis and Safety of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid: A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid stands out as a versatile intermediate with significant potential in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, comprehensive safety and handling procedures, and its applications in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in a research and development setting. The properties of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 203302-97-0 | [1] |

| Molecular Formula | C9H7F4O3 | [1] |

| Molecular Weight | 238.15 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 54 - 58 °C | [1] |

| Purity | ≥ 95% | [1] |

Hazard Identification and Safety Precautions

While specific toxicological data for 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is not extensively documented, the available information for structurally related compounds indicates that it should be handled with care. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

Given these potential hazards, a stringent set of safety protocols must be implemented when working with this compound. The following workflow diagram outlines the essential steps for safe handling.

Caption: General synthetic route to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethoxy)benzyl cyanide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(trifluoromethoxy)benzyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a stoichiometric equivalent of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude benzyl cyanide intermediate.

Step 2: Hydrolysis to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

-

To the crude 3-fluoro-5-(trifluoromethoxy)benzyl cyanide, add an excess of a strong acid, such as a mixture of concentrated sulfuric acid and water or concentrated hydrochloric acid. [4]2. Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and carefully pour it over ice.

-

The product, 3-fluoro-5-(trifluoromethoxy)phenylacetic acid, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexanes).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-fluoro-5-(trifluoromethoxy)phenylacetic acid moiety into drug candidates can impart several beneficial properties. The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. [5]The fluorine atom can modulate the acidity of the carboxylic acid and influence binding interactions with target proteins.

This structural motif is particularly valuable in the development of:

-

Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). The unique electronic properties of the fluoro and trifluoromethoxy substituents can be exploited to fine-tune the activity and selectivity of new NSAID candidates. [1]* Anticancer and Antibacterial Agents: The structural similarity of fluorinated phenylacetic acids to other bioactive compounds makes them attractive scaffolds for the development of novel anticancer and antibacterial drugs. [6]* Metabolic Disease Therapeutics: Substituted phenylacetic acids are key intermediates in the synthesis of various pharmacologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. [7]For instance, the structurally related 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin. [7][8] The strategic placement of fluorine and trifluoromethoxy groups can lead to compounds with improved potency and pharmacokinetic profiles. [9]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10][6][11]* Incompatibilities: Keep away from strong oxidizing agents.

-

Shelf Life: When stored under the recommended conditions, the compound is expected to be stable for an extended period.

Conclusion

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and biological properties of drug candidates. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can safely and effectively leverage the potential of this compound to advance the discovery of new and improved therapeutics.

References

- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

-

Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

-

NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 7. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tmmedia.in [tmmedia.in]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid as a building block in drug discovery

Application Note: 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Medicinal Chemistry

Executive Summary

This guide details the utility of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0) as a high-value scaffold in lead optimization. While phenylacetic acids are ubiquitous in drug discovery, this specific substitution pattern offers a unique "Goldilocks" zone of physicochemical properties: the 3-fluoro substituent provides metabolic blocking and electronic modulation, while the 5-trifluoromethoxy group acts as a "super-lipophilic" anchor that enhances membrane permeability and occupies hydrophobic pockets with distinct orthogonality compared to standard alkyl groups.

Strategic Rationale: The "Meta-Meta" Advantage

In rational drug design, the phenyl ring is often a site of metabolic vulnerability (via CYP450 oxidation) and non-specific binding. The 3-Fluoro-5-(trifluoromethoxy) substitution pattern addresses these issues through three mechanistic pillars:

-

Metabolic Hardening:

-

Site Blocking: Substitution at the meta positions (3 and 5) sterically and electronically deactivates the ring, preventing hydroxylation at the vulnerable para position and reducing the likelihood of arene oxide formation.

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (

) of the parent molecule.

-

-

The OCF

Lipophilic Boost:-

Unlike the CF

group, the OCF -

Lipophilicity (

values): OCF

-

-

Electronic Tuning (pKa Modulation):

-

Both F and OCF

are electron-withdrawing groups (EWG). When attached to a phenylacetic acid core, they lower the pKa of the carboxylic acid (relative to unsubstituted phenylacetic acid, pKa ~4.3), potentially increasing the fraction of the ionized species at physiological pH, which influences solubility and receptor interaction strength.

-

Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 1352999-94-0 | Unique identifier for procurement. |

| Molecular Weight | 238.14 g/mol | Low MW allows for fragment-based growth. |

| Formula | C | High Fluorine count (4) for |

| LogP (Predicted) | ~2.8 - 3.2 | Ideal range for oral bioavailability (Lipinski Rule of 5). |

| H-Bond Donors | 1 (COOH) | Modifiable via amide coupling. |

| H-Bond Acceptors | 4 (COOH + F + OCF | Fluorine acts as a weak acceptor; OCF |

| Electronic Effect | Strong deactivation of the aromatic ring. |

Visualizing the Scaffold Logic

The following diagram illustrates the decision matrix for selecting this specific building block over standard alternatives.

Figure 1: Decision logic for incorporating the 3-F-5-OCF3 motif in SAR campaigns.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Purpose: To generate a library of amides, utilizing the carboxylic acid handle to attach diverse amines.

Reagents:

-

Building Block: 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (1.0 equiv).

-

Amine: Diverse primary/secondary amines (1.1 equiv).

-

Coupling Agent: HATU (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

-

Preparation: Dissolve the phenylacetic acid derivative (0.1 mmol) in anhydrous DMF (1.0 mL) in a 1-dram vial or 96-well plate.

-

Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg). Stir/shake at room temperature for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

-

Coupling: Add the specific amine (0.11 mmol). Cap the reaction vessel under nitrogen/argon.

-

Incubation: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid M-H).

-

Work-up (Parallel):

-

Dilute with EtOAc (3 mL).

-

Wash with 1M HCl (1 mL) to remove unreacted amine and DIPEA.

-

Wash with sat. NaHCO

(1 mL) to remove unreacted acid and HATU byproducts. -

Dry organic layer over MgSO

, filter, and concentrate.

-

-

Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validation Check:

-

Did the reaction turn dark/black? Potential decomposition. Check amine purity.

-

Low yield? Steric hindrance from the amine may require heating to 50°C or switching to POCl

activation.

Protocol B: Reduction to Phenethyl Alcohol

Purpose: Converting the acid to an alcohol for ether synthesis or scaffold morphing.

Reagents:

-

Substrate: 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.[1]

-

Reductant: Borane-THF complex (BH

·THF) (1.0 M solution).

Methodology:

-

Setup: In a flame-dried flask under Argon, dissolve the acid (1.0 mmol, 238 mg) in anhydrous THF (5 mL). Cool to 0°C.

-

Addition: Dropwise add BH

·THF (1.5 mL, 1.5 equiv) over 10 minutes. Caution: Gas evolution (H -

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Quench: Cool to 0°C. CAREFULLY add Methanol (2 mL) dropwise until bubbling ceases.

-

Reflux: Heat the mixture to reflux for 30 minutes (breaks down boron-complex intermediates).

-

Isolation: Concentrate in vacuo. Partition between Et

O and 1M HCl. Wash with Brine. Dry and concentrate.

Synthetic Workflow Diagram

Figure 2: Synthetic divergence from the core building block.

References

-

PubChem Compound Summary. "3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CID 66523550)." National Center for Biotechnology Information. Accessed Oct 2023.[4] [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for OCF3 lipophilicity and metabolic stability). [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Grounding for orthogonal conformation of OCF3). [Link]

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. (Detailed physicochemical data on OCF3). [Link]

Sources

- 1. 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid | C9H6F4O3 | CID 66523550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(trifluoromethyl)phenylacetic acid 98 85068-33-3 [sigmaaldrich.com]

- 3. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 4. m.youtube.com [m.youtube.com]

Application of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Agrochemical Research: A Technical Guide

Disclaimer: As of early 2026, specific research on the agrochemical applications of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is not publicly available. The following application notes and protocols are based on the known biological activities of structurally related phenylacetic acid derivatives and established principles of agrochemical screening. This guide is intended to provide a scientifically grounded framework for initiating research into the potential herbicidal, fungicidal, and insecticidal properties of this compound.

Introduction

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a synthetic organic compound characterized by a phenylacetic acid core with two key substitutions: a fluorine atom and a trifluoromethoxy group. Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial properties and effects on plant growth.[1][2] Phenylacetic acid itself is a naturally occurring plant auxin, a class of hormones that regulate cell growth and development.[2] Synthetic auxins are a major class of herbicides that mimic the action of natural auxins, leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[3][4]

The presence of fluorine and a trifluoromethoxy group on the phenyl ring of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid may significantly influence its biological activity. Halogenation is a common strategy in the design of agrochemicals to enhance efficacy, alter selectivity, and improve metabolic stability.[5] The trifluoromethoxy group can also impart unique properties that may be beneficial for agrochemical applications.[6] Some fluorinated phenylacetic acids are already utilized as intermediates in the manufacturing of agrochemicals.[7] Furthermore, some phenylacetic acid derivatives have been explored for their fungicidal and insecticidal properties.[8]

This guide provides detailed protocols for the initial screening of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid for potential herbicidal, fungicidal, and insecticidal activity. It also outlines the principles of dose-response analysis, a critical step in characterizing the potency of a candidate agrochemical.

Hypothesized Mechanism of Action: Auxin-Mimic Herbicide

The primary hypothesis for the herbicidal activity of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is that it acts as a synthetic auxin. Natural auxins, like indole-3-acetic acid (IAA), are crucial for various plant growth processes.[4] Synthetic auxins, however, are more stable in plants than IAA.[3] When applied at sufficiently high concentrations, they overwhelm the plant's natural hormonal balance, leading to a cascade of detrimental effects.

The proposed mechanism involves the synthetic auxin binding to auxin receptors, which then triggers the degradation of transcriptional repressors. This leads to the uncontrolled expression of auxin-responsive genes, resulting in abnormal cell division and elongation, epinasty (downward bending of leaves), and disruption of vascular tissues.[9][10] Ultimately, these effects lead to the death of the plant.[4] This mode of action is generally more effective against dicotyledonous (broadleaf) plants than monocotyledonous (grassy) plants, providing a basis for selectivity.[4]

Caption: Hypothesized auxin-mimic mechanism of action.

Experimental Protocols

The following protocols are designed for the primary screening of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. These are foundational assays to detect any significant biological activity.

Overall Screening Workflow

The initial investigation of a novel compound in agrochemical research typically follows a tiered approach, starting with broad primary screens and progressing to more specific and detailed secondary assays for promising candidates.

Caption: Workflow for a dose-response study.

Protocol 4: Dose-Response and EC50/LC50 Determination

1. Concentration Range Finding:

-

Based on the primary screening results, perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic series from 0.1 to 1000 ppm) to identify the range that causes between 10% and 90% effect.

2. Definitive Assay:

-

Prepare a series of at least 5-7 concentrations of the test compound within the determined range.

-

Perform the relevant bioassay (herbicidal, fungicidal, or insecticidal) as described in the primary screening protocols, with multiple replicates for each concentration.

-

Include an untreated control.

3. Data Analysis:

-

For each concentration, calculate the mean response (e.g., percent growth reduction for herbicides, percent inhibition for fungicides, or percent mortality for insecticides).

-

Plot the response against the logarithm of the concentration.

-

Use statistical software to perform a probit or logit analysis to fit a dose-response curve to the data. [11] * From this curve, calculate the EC50 (Effective Concentration causing 50% response), LC50 (Lethal Concentration causing 50% mortality), or GR50 (Concentration causing 50% Growth Reduction).

Causality behind Experimental Choices: The EC50/LC50 value is a standardized measure of a compound's potency, allowing for quantitative comparison between different compounds. [11]A well-defined dose-response curve is essential for understanding the biological activity of a potential agrochemical and is a prerequisite for further development. [12]

Data Presentation

All quantitative data from the screening and dose-response studies should be summarized in clear, well-structured tables.

Table 1: Example Data Summary for Primary Herbicidal Screen

| Compound | Application | Rate (g a.i./ha) | A. fatua (% Injury) | E. crus-galli (% Injury) | A. retroflexus (% Injury) | A. theophrasti (% Injury) |

| Test Compound | Pre-emergence | 2000 | 10 | 15 | 85 | 90 |

| Test Compound | Post-emergence | 2000 | 5 | 10 | 95 | 98 |

| 2,4-D | Post-emergence | 1000 | 0 | 5 | 100 | 100 |

| Control | - | - | 0 | 0 | 0 | 0 |

Table 2: Example Data Summary for Dose-Response Analysis

| Compound | Target Organism | Assay Type | EC50/LC50 (ppm) | 95% Confidence Interval |

| Test Compound | A. retroflexus | Post-emergence | 75.2 | 68.5 - 82.3 |

| Test Compound | B. cinerea | Mycelial Growth | 22.5 | 19.8 - 25.6 |

| Test Compound | P. xylostella | Leaf-dip | >1000 | - |

Conclusion

The protocols and framework presented in this guide offer a systematic approach to investigating the potential agrochemical applications of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. By hypothesizing an auxin-mimic herbicidal action based on its structural similarity to other phenylacetic acids, and by conducting broad primary screens for fungicidal and insecticidal activity, researchers can efficiently determine if this compound warrants further investigation. Subsequent dose-response analyses will provide crucial data on its potency, paving the way for more advanced studies into its mode of action, spectrum of activity, and potential for development as a novel crop protection agent.

References

-

Ujhelyi, Z., et al. (2003). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. PubMed. Available at: [Link]

-

Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. Atlantis Press. Available at: [Link]

-

YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. Available at: [Link]

-

Li, Y., et al. (2023). CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel-[13][14][15]Triazolo-[3,4-b]-[1][13][15]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Google Patents.

-

Request PDF. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Request PDF. Available at: [Link]

-

Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. Available at: [Link]

- Google Patents. (n.d.). JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives. Google Patents.

-

InnoPeptiChem. (2024). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. InnoPeptiChem. Available at: [Link]

-

Amfo, B., et al. (2022). A Dose–Response Analysis of Rice Yield to Agrochemical Use in Ghana. MDPI. Available at: [Link]

-

Hwang, E. I., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology. Available at: [Link]

-

PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. PacMOSSI. Available at: [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Available at: [Link]

- Google Patents. (n.d.). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them. Google Patents.

-

ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. Available at: [Link]

-

Rizzo, V., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants. Available at: [Link]

-

Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

-

European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. European Weed Research Society. Available at: [Link]

-

World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. World Health Organization. Available at: [Link]

-

Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute. Available at: [Link]

-

Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University. Available at: [Link]

-

ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available at: [Link]

-

Wodl, T., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate. Available at: [Link]

-

World Health Organization. (2020). Chapter 5 Dose–response assessment and derivation of health-based guidance values. World Health Organization. Available at: [Link]

-

Shaner, D. L. (n.d.). Primary Herbicide Screening. Weed Science Society of America. Available at: [Link]

-

Poplawski, J., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

-

Krajewska-Kułak, E., et al. (2003). In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl- 2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Available at: [Link]

-

Egel, D. (2017). 10 Useful Rules for Fungicide Application. Purdue University Vegetable Crops Hotline. Available at: [Link]

-

ResearchGate. (n.d.). CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel-[13][14][15]Triazolo-[3,4- b ]-[1][13][15]thiadizoles. ResearchGate. Available at: [Link]

-

Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Plant Protection. Available at: [Link]

-

Oliveira, M. C., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]

-

MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI. Available at: [Link]

-

Wang, J., et al. (2024). Preference and Toxicity of Sulfoxaflor, Flupyradifurone, and Triflumezopyrim Bait against the Fire Ant Solenopsis invicta (Hymenoptera: Formicidae) and Their Efficacy under Field Conditions. MDPI. Available at: [Link]

-

Liu, N., et al. (2012). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology. Available at: [Link]

-

ResearchGate. (n.d.). Screening for Herbicide Resistance in Weeds1. ResearchGate. Available at: [Link]

-

Washington State University. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Washington State University. Available at: [Link]

-

Piepho, H.-P. (2025). Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience. Available at: [Link]

-

ResearchGate. (2015). (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Long-lasting insecticidal activity in plants driven by chlorogenic acid-loaded metal–organic frameworks. Royal Society of Chemistry. Available at: [Link]

-

Central Life Sciences. (n.d.). Active Ingredients. Central Life Sciences. Available at: [Link]

-

United States Environmental Protection Agency. (n.d.). Test Guidelines for Pesticide Data Requirements. United States Environmental Protection Agency. Available at: [Link]

-

PubMed. (n.d.). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. PubMed. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 8. JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. www8.sas.com [www8.sas.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atlantis-press.com [atlantis-press.com]

- 15. CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel [1,2,4]-Triazolo-[3,4- b][1,3,4]-thiadizoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reaction Conditions for 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

[1][2][3][4]

Introduction & Compound Profile

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a specialized fluorinated building block used primarily in medicinal chemistry.[1][2][3] It serves as a critical scaffold for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety—a "privileged structure" known to modulate lipophilicity (

The simultaneous presence of a fluorine atom and a trifluoromethoxy group (

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1352999-94-0 |

| Molecular Formula | |

| Molecular Weight | 238.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.8 (More acidic than phenylacetic acid, pKa ~4.[4][1][2]3) |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water.[2][3] |

Synthesis & Upstream Handling[2][4][5]

While often purchased commercially, the synthesis of this compound typically proceeds via the hydrolysis of its corresponding nitrile precursor.[1][3] Understanding this pathway is crucial for troubleshooting residual impurities (e.g., unreacted nitrile).[2][3]

Primary Route: Hydrolysis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1352999-52-0).[1][2][3]

Core Application Protocols

Protocol A: Amide Coupling (Drug Discovery)

Context: This is the most frequent application.[2] The electron-withdrawing nature of the 3-F and 5-OCF3 groups deactivates the carbonyl carbon slightly less than it acidifies the

Recommended Reagent System: HATU / DIPEA (Small scale) or T3P (Scale-up).[1][2]

Step-by-Step Methodology (HATU)[1][2][3]

-

Preparation: Dissolve 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (1.0 equiv) in anhydrous DMF or DMAc (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Note: The solution may turn slightly yellow due to deprotonation.[2]

-

-

Activation: Add HATU (1.1–1.2 equiv). Stir for 15–30 minutes.

-

Coupling: Add the amine partner (1.0–1.2 equiv).[2]

-

Reaction: Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid), 1M HCl (removes unreacted amine/DIPEA), and brine.

Optimization for Low Reactivity:

If the amine is electron-deficient (e.g., an aniline), switch to

Protocol B: -Alkylation

Context: The benzylic (

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvent: Add anhydrous THF (0.2 M relative to substrate).[2]

-

Base Selection: Use LiHMDS (Lithium bis(trimethylsilyl)amide) (2.1 equiv) at -78°C.[2]

-

Deprotonation: Add the acid (1.0 equiv) dissolved in THF slowly to the base at -78°C. Stir for 30–60 mins.

-

Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) (1.1 equiv) dropwise.[2][3]

-

Warming: Allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

.

Visualized Reaction Pathways

The following diagram illustrates the central role of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid as a divergence point for various chemical transformations.

Caption: Synthetic divergence from the 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid scaffold. Blue node indicates the core subject; Green nodes indicate primary downstream applications.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Steric hindrance or low amine nucleophilicity.[1][2][3] | Switch to Acid Chloride method : React acid with Oxalyl Chloride/DMF(cat) in DCM, then add amine.[2][3] |

| Bis-alkylation (Protocol B) | High acidity of | Control stoichiometry strictly (1.05 equiv electrophile). Use a bulky base (LiHMDS) and keep temperature strictly at -78°C. |

| Decarboxylation | Thermal instability of electron-deficient phenylacetic acids.[1][2] | Avoid heating above 120°C. If decarboxylation is observed, use milder activation (e.g., EDC/HOBt) at RT.[2][3] |

Safety & Handling

References

-

Accela ChemBio. (n.d.).[4][2] Product Data: 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0).[4][1][2][3][6][7] Retrieved from [1][2]

-

Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][8][9] Tetrahedron, 61(46), 10827-10852.[1][2][3] (General reference for HATU/T3P coupling mechanisms).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] (Reference for electronic effects of OCF3/F groups).

-

GuideChem. (2023).[2] Chemical Properties of CAS 1352999-94-0. Retrieved from [1][2]

Sources

- 1. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS: 2030058-65-8) . This scaffold is a critical building block in medicinal chemistry, offering a unique combination of lipophilicity and metabolic stability due to the bioisosteric properties of the trifluoromethoxy (

While metal-catalyzed cross-couplings (e.g., Negishi or Suzuki) are valuable for gram-scale discovery, they often prove cost-prohibitive at the kilogram scale due to expensive catalysts and ligands. This guide focuses on the Classical Homologation Route (Wohl-Ziegler Bromination

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercial availability of 3-Fluoro-5-(trifluoromethoxy)toluene . The strategy relies on functionalizing the benzylic carbon.

Strategic Disconnects

-

Carboxyl Formation: Generated via hydrolysis of a nitrile precursor.

-

C-C Bond Formation: Established via nucleophilic substitution (

) of a benzylic bromide with cyanide. -

Benzylic Activation: Achieved via radical bromination of the toluene precursor.

Workflow Visualization

Figure 1: Retrosynthetic pathway utilizing the toluene feedstock.

Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler)

Objective: Selective monobromination of the benzylic position. Critical Quality Attribute (CQA): Minimizing the bis-bromo impurity, which is difficult to separate from the product downstream.

-

Reagents:

-

3-Fluoro-5-(trifluoromethoxy)toluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent:

-Trifluorotoluene (PhCF

-

Protocol:

-

Charge: To a reactor equipped with a reflux condenser and nitrogen inlet, add the toluene derivative and PhCF

(5 vol). -

Activation: Add NBS and AIBN at room temperature.

-

Reaction: Heat the mixture to reflux (

).-

Expert Insight: The reaction is exothermic. Initiate heating slowly.

-

-

Monitoring: Monitor by HPLC after 2 hours.

-

Stop Criteria: Halt reaction when conversion reaches 85-90% . Do not push to 100% conversion; the rate of bis-bromination increases exponentially as the substrate depletes. Unreacted starting material can be recovered during distillation.[1]

-

-

Workup: Cool to

to precipitate succinimide. Filter off the solids.[2] -

Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is used directly in Step 2 or purified via short-path distillation if high purity is required.

Step 2: Phase-Transfer Catalyzed Cyanation

Objective: Nucleophilic displacement of bromide with cyanide. Safety Critical: Prevention of HCN evolution.

-

Reagents:

-

Benzyl bromide intermediate (from Step 1)

-

Sodium Cyanide (NaCN) (1.2 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent System: Toluene / Water (1:1 biphasic mixture)

-

Protocol:

-

Preparation: Dissolve NaCN in water (3 vol). Dissolve the benzyl bromide and TBAB in Toluene (3 vol).

-

Addition: Add the organic phase to the aqueous cyanide solution.

-

Reaction: Heat to

with vigorous stirring (essential for PTC efficiency). -

Monitoring: Monitor by HPLC. Reaction is typically complete within 4-6 hours.

-

Workup (Cyanide Destruction):

-

Cool to room temperature.

-

Critical Step: Treat the aqueous layer with 10% NaClO (bleach) solution to oxidize residual cyanide to cyanate before disposal.

-

-

Extraction: Separate phases. Wash organic layer with water and brine.[3] Dry over MgSO

and concentrate to yield the crude nitrile.

Step 3: Acidic Hydrolysis

Objective: Conversion of nitrile to carboxylic acid.

-

Reagents:

Protocol:

-

Charge: Dissolve the nitrile in a mixture of AcOH and Water (1:1, 5 vol).

-

Acidification: Slowly add conc. H

SO -

Reaction: Reflux (

) for 12-16 hours. -

Isolation:

-

Cool the mixture to room temperature, then to

. -

Pour the reaction mixture into crushed ice/water (10 vol).

-

The product typically precipitates as a solid.

-

-

Purification: Filter the solid. Recrystallize from Hexane/Ethyl Acetate (or Heptane/IPA) to achieve >99% purity.

Process Data & Specifications

Table 1: Typical Process Parameters (100g Scale)

| Parameter | Step 1 (Bromination) | Step 2 (Cyanation) | Step 3 (Hydrolysis) |

| Solvent | Trifluorotoluene | Toluene / Water | AcOH / H2SO4 |

| Temperature | |||

| Time | 3 - 5 hours | 4 - 6 hours | 12 - 16 hours |

| Yield (Step) | 85% (crude) | 92% | 88% |

| Key Impurity | bis-bromo derivative | Residual bromide | Amide intermediate |

Analytical Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5

m. -

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 210 nm (low wavelength required due to lack of conjugation beyond the benzene ring).

Safety & Handling (HSE)

Process Safety Diagram

Figure 2: Critical safety control points for the synthesis.

Specific Hazards

-

Trifluoromethoxy Group: Generally stable, but avoid strongly reducing conditions (e.g., LiAlH4) at high temperatures which might degrade the C-O bond.

-

NBS: Reacts violently with amines and strong bases. Store in a cool, dry place.

-

Sodium Cyanide: FATAL IF SWALLOWED OR INHALED.

-

Engineering Control: All weighing and handling must occur in a certified fume hood.

-

Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

-

pH Control: Never acidify the cyanide waste stream before oxidative destruction.

-

References

- Podgoršek, A., et al. "N-Bromosuccinimide." Synlett, 2009. (Standard Wohl-Ziegler protocols).

-

Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971. Link (Foundational text on PTC Cyanation).

- Organic Process Research & Development (OPRD). "Scale-up of Benzyl Cyanide Hydrolysis." (General methodology for phenylacetic acid manufacturing).

- Ogawa, A., et al. "Trifluorotoluene as a green solvent for radical reactions." Journal of Organic Chemistry.

-

Vertex Pharmaceuticals. "Patent US20220119345A1: Process of preparing 3-fluoro-5-substituted indenes." (Context for fluorinated building blocks). Link

Sources

- 1. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 3. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Strategic Incorporation of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Next-Gen API Synthesis

Topic: Use of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid in API synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing pharmacokinetics (PK) and potency. 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0) represents a high-value building block for late-stage lead optimization. This moiety combines the metabolic blocking capability of the fluorine atom with the unique lipophilic and conformational properties of the trifluoromethoxy (-OCF

This Application Note provides a rigorous technical guide on utilizing this specific acid to synthesize lipophilic amide and ester pharmacophores, commonly found in CRTH2 antagonists , PPAR agonists , and ROR

Chemical Profile & Mechanistic Rationale[1][2][3]

Physicochemical Properties

| Property | Data | Relevance to Synthesis |

| IUPAC Name | 2-[3-Fluoro-5-(trifluoromethoxy)phenyl]acetic acid | Unambiguous identification |